molecular formula C18H15N5O2 B2951087 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide CAS No. 2034311-11-8

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide

Cat. No.: B2951087
CAS No.: 2034311-11-8
M. Wt: 333.351
InChI Key: YRNVLJOTUSZRRS-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide is a unique compound with a highly complex structure It belongs to the class of synthetic organic chemicals and is characterized by a fused benzotriazinone and indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide generally involves multi-step organic reactions, which might include the formation of intermediates. Common synthetic routes might include the following steps:

  • Formation of the benzotriazinone ring.

  • Coupling the benzotriazinone intermediate with an indole derivative under specific conditions, such as the use of catalysts and appropriate solvents.

  • Final modification to introduce the carboxamide functional group.

Industrial Production Methods

Industrial synthesis of this compound, if applicable, would require optimization of the synthetic route for scalability, ensuring high yield and purity. This typically involves:

  • Streamlining the reaction conditions.

  • Utilizing cost-effective reagents.

  • Implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide can undergo various chemical reactions such as:

  • Oxidation: : Introduction of oxygen or the removal of hydrogen.

  • Reduction: : Gain of hydrogen or loss of oxygen.

  • Substitution: : Replacement of a functional group with another.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).

  • Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution conditions: : Reagents like halogens (Cl₂, Br₂) under anhydrous conditions or in the presence of catalysts.

Major Products

  • Oxidation products: : May include various oxidized intermediates or final products depending on the extent of the reaction.

  • Reduction products: : Reduced versions of the original compound with added hydrogen atoms.

  • Substitution products: : Derivatives with replaced functional groups.

Scientific Research Applications

Chemistry

  • Catalyst development: : Due to its unique structure, it may serve as a ligand in catalyst formulations.

  • Material science:

Biology and Medicine

  • Pharmacological potential: : Investigation into its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

  • Biomolecular interactions: : Used in studying interactions with enzymes or receptors.

Industry

  • Chemical synthesis: : As an intermediate in the synthesis of more complex organic molecules.

  • Performance materials: : Applications in creating materials with desired mechanical or electronic properties.

Comparison with Similar Compounds

Comparing N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide with similar compounds highlights its uniqueness in structure and functionality. Similar compounds might include:

  • N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole derivatives: : These compounds share the core structure but with different substituents, affecting their reactivity and applications.

  • Other benzotriazinone compounds: : Similarity in the benzotriazinone moiety but differing in the attached functional groups.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c24-17(13-5-6-15-12(11-13)7-8-19-15)20-9-10-23-18(25)14-3-1-2-4-16(14)21-22-23/h1-8,11,19H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNVLJOTUSZRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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